CYP199A4 O-Demethylation: Meta- vs. Para-Methoxy
In a direct head-to-head study of CYP199A4 substrate specificity, 3-methoxybenzoic acid (the meta-methoxy isomer) showed complete resistance to O-demethylation, producing no detectable turnover. In contrast, the corresponding para-methoxy isomer (4-methoxybenzoic acid) underwent rapid O-demethylation at a catalytic rate of 1,220 min⁻¹ with a coupling efficiency of 91% [1]. The 3-methoxy substituent in 4-(aminomethyl)-3-methoxybenzoic acid adopts the identical meta orientation relative to the carboxylate, strongly predicting resistance to CYP199A4-mediated oxidative metabolism—a property not shared by para-methoxy or non-methoxylated analogs such as PAMBA.
| Evidence Dimension | CYP199A4 O-demethylation activity |
|---|---|
| Target Compound Data | Predicted: No O-demethylation (based on meta-methoxy orientation of 3-methoxybenzoic acid scaffold) |
| Comparator Or Baseline | 4-methoxybenzoic acid (para-methoxy isomer): 1,220 min⁻¹ turnover rate, 91% coupling efficiency |
| Quantified Difference | Qualitative difference: zero turnover for meta-methoxy vs. 1,220 min⁻¹ for para-methoxy; >1,000-fold differential in catalytic activity |
| Conditions | CYP199A4 from Rhodopseudomonas palustris HaA2; in vitro turnover assay with NADH; confirmed by HPLC and GC–MS [1] |
Why This Matters
For researchers designing compounds intended to resist hepatic CYP-mediated first-pass metabolism, the meta-methoxy configuration of 4-(aminomethyl)-3-methoxybenzoic acid provides a structurally encoded metabolic shield that is absent in para-substituted analogs, directly influencing PK/PD outcomes.
- [1] Coleman T, et al. Investigation of the requirements for efficient and selective cytochrome P450 monooxygenase catalysis across different reactions. Journal of Inorganic Biochemistry, 2020, 203: 110913. DOI: 10.1016/j.jinorgbio.2019.110913. View Source
